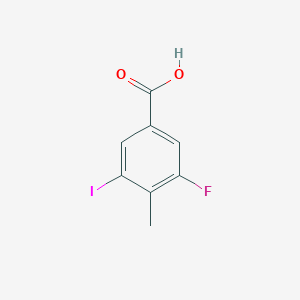










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[I:12]C1CC(=O)NC1=O.S([O-])([O-])(=O)=S.[Na+].[Na+]>FC(F)(F)S(O)(=O)=O>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:12])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
149.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1C
|
|
Name
|
iodosuccinimide
|
|
Quantity
|
203.5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1C(=O)NC(C1)=O
|
|
Name
|
|
|
Quantity
|
1050 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
|
Name
|
iodosuccinimide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1C(=O)NC(C1)=O
|
|
Name
|
sodium thiosulphate
|
|
Quantity
|
1.5 L
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
ice
|
|
Quantity
|
3 kg
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −20° C. for a further 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were added after 2.5 h (46.5 g) and 20.5 h (30 g)
|
|
Duration
|
20.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
The resultant precipitate was collected by filtration
|
|
Type
|
STIRRING
|
|
Details
|
stirred with ethyl acetate (5 L) and aqueous sodium thiosulphate (10%, 1.5 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to ˜1.5 L
|
|
Type
|
WAIT
|
|
Details
|
then left overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
further material was obtained through concentration of the filtrate
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1C)I
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 133.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 52.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |